molecular formula C12H23N4O2PS B14410507 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide CAS No. 84245-56-7

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide

Cat. No.: B14410507
CAS No.: 84245-56-7
M. Wt: 318.38 g/mol
InChI Key: RMOHGFRJECLOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide is a complex organophosphorus compound It is characterized by the presence of a phosphanylidene group bonded to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide typically involves the reaction of tris(dimethylamino)phosphine with benzenesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:

    Preparation of Tris(dimethylamino)phosphine: This is synthesized by reacting phosphorus trichloride with dimethylamine in the presence of a base such as sodium hydride.

    Reaction with Benzenesulfonyl Chloride: The tris(dimethylamino)phosphine is then reacted with benzenesulfonyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Medicine: Research is ongoing into its use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Tris(dimethylamino)phosphine: Similar in structure but lacks the benzenesulfonamide moiety.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the phosphanylidene group.

    Phosphine Oxides: Oxidized derivatives of phosphines.

Uniqueness

N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide is unique due to the combination of the phosphanylidene and benzenesulfonamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

84245-56-7

Molecular Formula

C12H23N4O2PS

Molecular Weight

318.38 g/mol

IUPAC Name

N-[tris(dimethylamino)-λ5-phosphanylidene]benzenesulfonamide

InChI

InChI=1S/C12H23N4O2PS/c1-14(2)19(15(3)4,16(5)6)13-20(17,18)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

RMOHGFRJECLOFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=NS(=O)(=O)C1=CC=CC=C1)(N(C)C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.